tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring substituted with a tert-butyl ester, a chlorophenyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Chlorophenyl Group: The chlorophenyl group is usually introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrrolidine intermediate.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde or a similar reagent.
Esterification: The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, potentially altering the compound’s reactivity and biological activity.
Reduction: The chlorophenyl group can be reduced to a phenyl group, which may affect the compound’s pharmacological properties.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups, modifying the compound’s solubility and stability.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as a pharmacophore in the design of new drugs targeting specific receptors or enzymes. Research is ongoing to determine its efficacy and safety in various disease models.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The presence of the chlorophenyl group allows for hydrophobic interactions, while the hydroxymethyl group can form hydrogen bonds, facilitating binding to the target site. The tert-butyl ester group may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3R,4S)-3-phenyl-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the chlorine atom, which may result in different reactivity and biological activity.
tert-Butyl (3R,4S)-3-(4-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Contains a fluorine atom instead of chlorine, potentially altering its pharmacokinetic properties.
tert-Butyl (3R,4S)-3-(4-bromophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate: The presence of a bromine atom may affect its reactivity and interaction with biological targets.
Uniqueness
The uniqueness of tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The chlorophenyl group provides a unique electronic environment, while the hydroxymethyl group offers opportunities for hydrogen bonding. The tert-butyl ester group enhances the compound’s stability and lipophilicity, making it a versatile molecule for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-8-12(10-19)14(9-18)11-4-6-13(17)7-5-11/h4-7,12,14,19H,8-10H2,1-3H3/t12-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZXUJLWKOKVCE-JSGCOSHPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=C(C=C2)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=C(C=C2)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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